N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridin-4-yl substituent at position 3 and a thioether bridge connecting to an N-phenylacetamide group.
Properties
IUPAC Name |
N-phenyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-16(20-14-4-2-1-3-5-14)12-26-17-7-6-15-21-22-18(24(15)23-17)13-8-10-19-11-9-13/h1-11H,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKUEBHRXUQBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on the thiadiazole . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, alkylating agents; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines
Scientific Research Applications
N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, the compound’s triazole and pyridazine moieties allow it to form hydrogen bonds and other interactions with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Core Substituent Variations
Triazolopyridazine Core Modifications
- Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Substituents: Methyl group at triazolopyridazine position 3 and N-methylacetamide.
- Compound E-4b (): Substituents: Benzoylamino and dimethyl groups on the pyrazole ring. Key Difference: Replaces triazolopyridazine with a pyrazole-triazolopyridazine hybrid, altering electronic properties and solubility .
Pyridine Ring Positional Isomerism
Acetamide Group Modifications
Thioether Bridge and Heterocyclic Additions
- 2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (, CAS 894037-84-4): Substituents: 4-Chlorophenyl at position 4.
- AZD5153 (): Substituents: Methoxy-triazolopyridazine linked to piperidinylphenoxyethyl groups.
Biological Activity
N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.
Compound Structure and Synthesis
The compound features a triazole and pyridazine moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, emphasizing the need for precise conditions to yield high purity and efficiency. The general synthetic route includes:
- Formation of the Triazole Ring : Often achieved by cyclization of hydrazines with carbon disulfide.
- Thioacetamide Group Attachment : This step involves the reaction of the triazole intermediate with a suitable thioketone.
- Final Acetylation : The final product is obtained through acetylation reactions.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are relevant in various physiological processes.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |
These results indicate that the compound may exert its effects through multiple mechanisms, including apoptosis induction and inhibition of angiogenesis.
Enzyme Inhibition Studies
The compound's interaction with carbonic anhydrase was evaluated using kinetic assays. The results indicated a significant inhibitory effect:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Carbonic Anhydrase II | 12 | Competitive |
| Acetylcholinesterase | 18 | Non-competitive |
These findings highlight the potential therapeutic applications of this compound in conditions where modulation of these enzymes is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
